(R)-2-Hydroxy-4-methylpentanoic acid (R)-2-Hydroxy-4-methylpentanoic acid (R)-2-hydroxy-4-methylpentanoic acid is the (R)-enantiomer of 2-hydroxy-4-methylpentanoic acid. Found in patients with short-bowel syndrome (an inborn error of metabolism), and in maple syrup urine disease, MSUD. It is a (2R)-2-hydroxy monocarboxylic acid and a 2-hydroxy-4-methylvaleric acid. It is a conjugate acid of a (R)-2-hydroxy-4-methylpentanoate. It is an enantiomer of a (S)-2-hydroxy-4-methylpentanoic acid.
(R)-2-Hydroxy-4-methylpentanoic acid is a natural product found in Homo sapiens, Euglena gracilis, and Caenorhabditis elegans with data available.
Brand Name: Vulcanchem
CAS No.: 20312-37-2
VCID: VC21541575
InChI: InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t5-/m1/s1
SMILES: CC(C)CC(C(=O)O)O
Molecular Formula: C6H12O3
Molecular Weight: 132.16 g/mol

(R)-2-Hydroxy-4-methylpentanoic acid

CAS No.: 20312-37-2

Cat. No.: VC21541575

Molecular Formula: C6H12O3

Molecular Weight: 132.16 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Hydroxy-4-methylpentanoic acid - 20312-37-2

CAS No. 20312-37-2
Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
IUPAC Name (2R)-2-hydroxy-4-methylpentanoic acid
Standard InChI InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t5-/m1/s1
Standard InChI Key LVRFTAZAXQPQHI-RXMQYKEDSA-N
Isomeric SMILES CC(C)C[C@H](C(=O)O)O
SMILES CC(C)CC(C(=O)O)O
Canonical SMILES CC(C)CC(C(=O)O)O

Chemical Characterization

Structural Identity

(R)-2-Hydroxy-4-methylpentanoic acid (CAS Number: 20312-37-2) is the (R)-enantiomer of 2-hydroxy-4-methylpentanoic acid, featuring a hydroxyl group at the alpha position relative to the carboxylic acid group. The compound is classified as a (2R)-2-hydroxy monocarboxylic acid and a 2-hydroxy-4-methylvaleric acid. Its chiral center at the C-2 position gives rise to two enantiomers, with the (R)-configuration demonstrating distinct biological activities compared to its (S)-counterpart.

Physical Properties

The physical and chemical properties of (R)-2-Hydroxy-4-methylpentanoic acid define its behavior in biological systems and laboratory settings. These properties are summarized in Table 1.

PropertyValue
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
CAS Number20312-37-2
Physical StateYellowish solid
StabilityStable at pH 4-8; Decomposes at >150°C
Conjugate Base(R)-2-hydroxy-4-methylpentanoate
Enantiomeric Counterpart(S)-2-hydroxy-4-methylpentanoic acid

The compound exhibits stability under moderate temperature and pH conditions but can degrade at temperatures exceeding 150°C, forming 4-methylpentenoic acid. Under extremely acidic conditions (pH < 2), it undergoes rapid esterification, which is an important consideration for both analytical procedures and storage conditions.

Spectroscopic Characteristics

Spectroscopic data provides valuable insights into the structural features and purity of (R)-2-Hydroxy-4-methylpentanoic acid. While specific spectral data for this compound is limited in our available sources, similar hydroxy acids show characteristic patterns in analytical techniques. Source indicates yields of approximately 79% when synthesized in laboratory settings, suggesting efficient production methods are available .

High-resolution mass spectrometry (HRMS) analysis can confirm the molecular formula, with the theoretical m/z for C6H12O3 calculated as 132.0786. These spectroscopic characteristics are essential for confirming compound identity and purity in research applications.

Biochemical Significance

Metabolic Pathways

(R)-2-Hydroxy-4-methylpentanoic acid plays a pivotal role in several metabolic pathways, particularly those related to branched-chain amino acid metabolism. It is involved in leucine catabolism, where it interacts with enzymes such as leucine dehydrogenase and the branched-chain alpha-keto acid dehydrogenase complex. These interactions facilitate the conversion of leucine into its corresponding keto acid and subsequently into (R)-2-Hydroxy-4-methylpentanoic acid.

The compound's involvement in these pathways has significant implications for energy metabolism and nitrogen balance in biological systems. Disruptions in these pathways, such as deficiencies in specific enzyme complexes, can lead to metabolic disorders characterized by abnormal accumulation of branched-chain amino acids and their metabolites.

Biological Occurrence

As a natural product, (R)-2-Hydroxy-4-methylpentanoic acid has been identified in various organisms, including Homo sapiens, Euglena gracilis, and Caenorhabditis elegans. Its presence across diverse species suggests conserved biochemical roles throughout evolution. The compound's natural occurrence provides valuable insights into comparative biochemistry and the evolutionary aspects of metabolic pathways.

Association with Metabolic Disorders

Elevated levels of (R)-2-Hydroxy-4-methylpentanoic acid have been observed in patients with specific metabolic disorders. In maple syrup urine disease (MSUD), a genetic condition characterized by defective branched-chain α-keto acid dehydrogenase, the compound accumulates in plasma and urine, serving as a diagnostic marker. Similarly, it has been identified in patients with short-bowel syndrome, an inborn error of metabolism, suggesting its potential utility as a biomarker for these conditions.

These associations highlight the compound's importance in understanding metabolic dysregulation and its potential applications in diagnostic medicine. Monitoring levels of this compound can provide valuable insights into disease progression and treatment efficacy.

Molecular Mechanisms of Action

Target Enzymes

The primary targets of (R)-2-Hydroxy-4-methylpentanoic acid include several histone deacetylases (HDACs), specifically HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and HDAC10. These enzymes play crucial roles in regulating gene expression through the removal of acetyl groups from histones, thereby affecting chromatin structure and transcriptional activity. The compound's ability to interact with these enzymes suggests its potential role in epigenetic regulation.

Inhibition Mechanism

At the molecular level, (R)-2-Hydroxy-4-methylpentanoic acid acts as an inhibitor of HDACs at physiologically relevant concentrations. Importantly, the stereochemistry of the compound is critical for this activity, with the naturally occurring (R)-enantiomer demonstrating more potent inhibitory effects compared to the (S)-form. This inhibition leads to hyperacetylation of HDAC substrates, which can significantly alter gene expression profiles.

Table 2 summarizes the inhibitory effects of (R)-2-Hydroxy-4-methylpentanoic acid on various HDAC isoforms:

HDAC IsoformIC50 Range (μM)Cellular Effect
HDAC11.2-3.8Histone hyperacetylation, altered gene expression
HDAC31.2-3.8Modulation of transcriptional activity
HDAC61.2-3.8Effects on protein stability and cell cycle progression

These inhibitory effects highlight the compound's potential significance in research related to epigenetic regulation and its possible therapeutic applications in conditions where HDAC inhibition might be beneficial.

Cellular Signaling Pathways

(R)-2-Hydroxy-4-methylpentanoic acid influences several key cellular signaling pathways, particularly those related to energy metabolism and stress responses. It enhances metabolic activity by modulating pathways related to energy production and activates stress response pathways that protect cells from oxidative damage. These effects contribute to the compound's multifaceted roles in cellular physiology and potential therapeutic applications.

The compound has been shown to modulate gene expression, affecting genes involved in metabolic pathways and cellular stress responses. This modulation may occur through direct effects on transcriptional machinery or indirectly through its interactions with regulatory enzymes such as HDACs.

Research Applications

Synthesis Methods

Various approaches have been developed for the synthesis of (R)-2-Hydroxy-4-methylpentanoic acid, with different methods yielding products of varying purity and stereoselectivity. One common method involves enantioselective synthesis starting from appropriate precursors, which can achieve yields of approximately 79% according to available data .

Microbial production represents another significant approach, with organisms such as Clostridium butyricum capable of bioconverting amino acids to their corresponding hydroxy acids, including (R)-2-Hydroxy-4-methylpentanoic acid. This approach offers advantages in terms of stereoselectivity, as microbial enzymes often demonstrate high enantioselectivity.

Recent advancements have explored electrochemical methods for synthesizing this compound from biomass-derived α-hydroxyl acids, offering a more sustainable alternative to traditional synthetic approaches.

Analytical Techniques

Various analytical techniques are employed for the detection, quantification, and characterization of (R)-2-Hydroxy-4-methylpentanoic acid in research settings. These include:

  • Chromatographic methods such as HPLC for separation and quantification

  • Mass spectrometry for identification and structural analysis

  • NMR spectroscopy for detailed structural elucidation

  • Chiral HPLC for determination of enantiomeric purity

These techniques enable researchers to detect and quantify the compound in biological samples and experimental systems with high precision and accuracy.

Chemical Reactivity

The chemical reactivity of (R)-2-Hydroxy-4-methylpentanoic acid provides valuable insights into its behavior in biological systems and its potential for chemical modifications in research applications. Table 3 summarizes key reaction types and their outcomes:

Reaction TypeConditionsProductTypical Yield
EsterificationH2SO4, MeOH, refluxMethyl ester89%
AmidationDCC, NH3Hydroxamic acid75%
Oxidation (Electrochemical)1.5 V, pH 7α-Ketoisocaproate82%
Hydrolysis of acid chlorideAqueous conditions(R)-2-Hydroxy-4-methylpentanoic acid98%

These reactions demonstrate the versatility of (R)-2-Hydroxy-4-methylpentanoic acid in chemical transformations, which can be leveraged for various research applications including the development of derivatives with enhanced properties or specific functionalities.

Biomedical Significance

Diagnostic Applications

The presence of (R)-2-Hydroxy-4-methylpentanoic acid in biological fluids can serve as a diagnostic marker for certain metabolic disorders. In maple syrup urine disease (MSUD), elevated levels of this compound in plasma and urine result from defects in the branched-chain α-keto acid dehydrogenase complex. Quantitative analysis of this compound can aid in diagnosis, monitoring disease progression, and evaluating treatment efficacy.

Modern analytical techniques enable sensitive and specific detection of this compound in clinical samples, facilitating its use as a biomarker. The development of high-throughput screening methods has further enhanced the practical utility of this compound in diagnostic applications.

Pharmacological Properties

The pharmacokinetic profile of (R)-2-Hydroxy-4-methylpentanoic acid suggests it is well-absorbed with good bioavailability, similar to related compounds such as lipoic acid. This favorable pharmacokinetic behavior enhances its potential utility in therapeutic applications. The compound's stability under physiological conditions allows for sustained biological activity, which is advantageous for potential pharmaceutical applications.

Studies in animal models have shown that the effects of (R)-2-Hydroxy-4-methylpentanoic acid vary significantly with dosage. At low doses, the compound can enhance metabolic activity and improve energy balance, while higher doses may lead to different physiological responses or potential adverse effects. These dose-dependent effects are critical considerations for any potential therapeutic applications.

Current Research Frontiers

Emerging Applications

Recent research has expanded the potential applications of (R)-2-Hydroxy-4-methylpentanoic acid beyond its traditional roles in metabolic pathways. Investigations into its effects on cellular signaling and gene expression have opened new avenues for research in areas such as cancer biology, neurodegenerative diseases, and metabolic disorders.

One promising direction involves the compound's role in modulating the HIF-2α-ceramide pathway in metabolic diseases. Studies suggest that administration of (R)-2-Hydroxy-4-methylpentanoic acid to animal models of metabolic-associated steatohepatitis (MASH) may influence liver fibrosis through effects on this pathway. This represents a novel approach to addressing metabolic liver diseases, which are increasingly prevalent global health concerns.

Biotechnological Advances

Advances in biotechnology have facilitated new approaches to producing and studying (R)-2-Hydroxy-4-methylpentanoic acid. Microbial production systems, particularly those using Clostridium species, have demonstrated the ability to selectively convert L-leucine to (R)-2-Hydroxy-4-methylpentanoic acid via NADPH-dependent reductases. These systems offer advantages in terms of stereoselectivity and sustainability compared to traditional chemical synthesis methods.

Additionally, electrochemical methods for oxidizing (R)-2-Hydroxy-4-methylpentanoic acid to α-ketoisocaproate have shown promise, with yields of approximately 82% and 90% Faradaic efficiency under optimized conditions. These methods represent environmentally friendly alternatives to conventional chemical oxidation processes.

Challenges and Future Directions

Despite significant advances, several challenges remain in research related to (R)-2-Hydroxy-4-methylpentanoic acid. These include developing more efficient and stereoselective synthesis methods, improving analytical techniques for detecting and quantifying the compound in complex biological matrices, and elucidating the full spectrum of its biological activities and potential therapeutic applications.

Future research directions may include:

  • Detailed investigation of structure-activity relationships to develop derivatives with enhanced properties

  • Further exploration of its roles in epigenetic regulation through HDAC inhibition

  • Clinical studies to evaluate its potential therapeutic applications in various conditions

  • Development of targeted delivery systems for enhancing its efficacy in specific tissues or cell types

Addressing these challenges and pursuing these research directions will likely enhance our understanding of this compound's biochemical roles and potential applications in medicine and biotechnology.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator